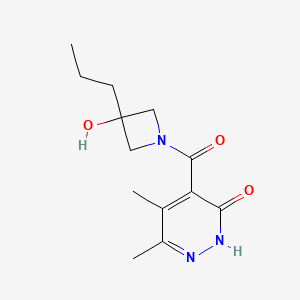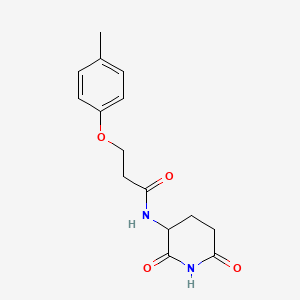
N-(2,6-dioxopiperidin-3-yl)-3-(4-methylphenoxy)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-dioxopiperidin-3-yl)-3-(4-methylphenoxy)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as DPP-4 inhibitor and is known for its ability to inhibit the activity of dipeptidyl peptidase-4 (DPP-4) enzyme.
Wirkmechanismus
N-(2,6-dioxopiperidin-3-yl)-3-(4-methylphenoxy)propanamide works by inhibiting the activity of N-(2,6-dioxopiperidin-3-yl)-3-(4-methylphenoxy)propanamide enzyme, which is responsible for the degradation of incretin hormones such as GLP-1 and GIP. By inhibiting N-(2,6-dioxopiperidin-3-yl)-3-(4-methylphenoxy)propanamide, this compound increases the levels of these hormones, which in turn stimulates insulin secretion and reduces glucagon secretion, leading to improved glycemic control.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2,6-dioxopiperidin-3-yl)-3-(4-methylphenoxy)propanamide have been extensively studied. This compound has been shown to improve glycemic control in patients with type 2 diabetes mellitus by increasing the levels of incretin hormones such as GLP-1 and GIP. In addition, N-(2,6-dioxopiperidin-3-yl)-3-(4-methylphenoxy)propanamide inhibitors have been shown to have cardioprotective effects, reduce inflammation, and improve endothelial function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2,6-dioxopiperidin-3-yl)-3-(4-methylphenoxy)propanamide in lab experiments is its specificity towards N-(2,6-dioxopiperidin-3-yl)-3-(4-methylphenoxy)propanamide enzyme. This compound has been shown to have minimal off-target effects, making it a valuable tool for studying the role of N-(2,6-dioxopiperidin-3-yl)-3-(4-methylphenoxy)propanamide in various physiological and pathological conditions. However, one of the limitations of using N-(2,6-dioxopiperidin-3-yl)-3-(4-methylphenoxy)propanamide inhibitors in lab experiments is their short half-life, which may require frequent dosing to maintain their effects.
Zukünftige Richtungen
There are several future directions for the research on N-(2,6-dioxopiperidin-3-yl)-3-(4-methylphenoxy)propanamide. One of the most promising directions is the development of more potent and selective N-(2,6-dioxopiperidin-3-yl)-3-(4-methylphenoxy)propanamide inhibitors with longer half-lives. In addition, there is a need for further studies on the cardioprotective effects of N-(2,6-dioxopiperidin-3-yl)-3-(4-methylphenoxy)propanamide inhibitors and their potential applications in the treatment of cardiovascular diseases. Finally, the role of N-(2,6-dioxopiperidin-3-yl)-3-(4-methylphenoxy)propanamide in various pathological conditions such as cancer, Alzheimer's disease, and inflammatory disorders warrants further investigation.
Synthesemethoden
The synthesis of N-(2,6-dioxopiperidin-3-yl)-3-(4-methylphenoxy)propanamide involves the reaction of 3-(4-methylphenoxy)propanoic acid with N-(tert-butoxycarbonyl)-L-alanine methyl ester in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with hydrazine hydrate to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N-(2,6-dioxopiperidin-3-yl)-3-(4-methylphenoxy)propanamide has been extensively studied for its potential applications in various fields of research. One of the most promising applications of this compound is in the treatment of type 2 diabetes mellitus. N-(2,6-dioxopiperidin-3-yl)-3-(4-methylphenoxy)propanamide inhibitors have been shown to improve glycemic control by increasing the levels of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).
Eigenschaften
IUPAC Name |
N-(2,6-dioxopiperidin-3-yl)-3-(4-methylphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-10-2-4-11(5-3-10)21-9-8-14(19)16-12-6-7-13(18)17-15(12)20/h2-5,12H,6-9H2,1H3,(H,16,19)(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQQUZKGFKAOJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCC(=O)NC2CCC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[1-(1,3-Dimethylthieno[2,3-c]pyrazole-5-carbonyl)pyrrolidin-3-yl]acetic acid](/img/structure/B7581805.png)

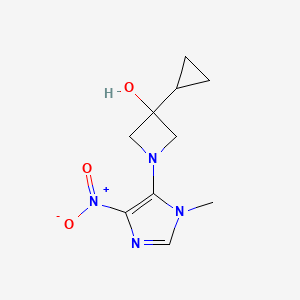

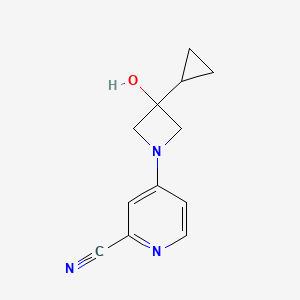

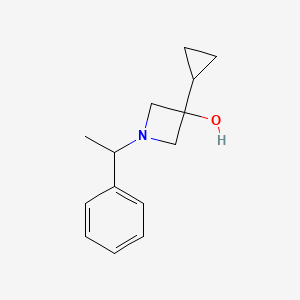

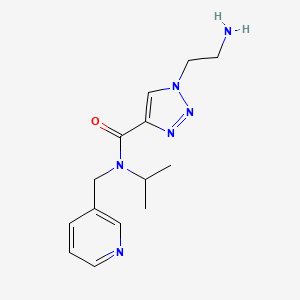
![1-[2-[(2-Methylpyrimidin-4-yl)amino]ethyl]triazole-4-carboxylic acid](/img/structure/B7581859.png)
